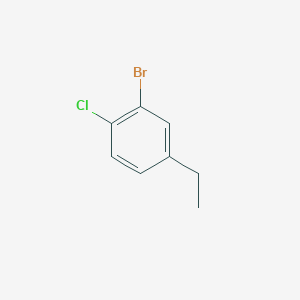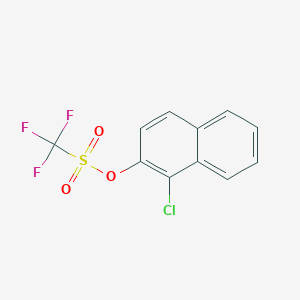
1-Chloronaphthalen-2-yl trifluoromethanesulfonate
Overview
Description
1-Chloronaphthalen-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₂H₇ClO₃S. It is a derivative of naphthalene, where a chlorine atom is attached to the first carbon and a trifluoromethanesulfonate group is attached to the second carbon of the naphthalene ring. This compound is known for its utility in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalen-2-yl trifluoromethanesulfonate can be synthesized through several synthetic routes
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Chloronaphthalen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Products may include naphthalene-1,2-diol or naphthalene-1,2-dione.
Reduction: The major product is typically 1-chloronaphthalene.
Substitution: The substitution reaction can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloronaphthalen-2-yl trifluoromethanesulfonate is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biological assays.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-chloronaphthalen-2-yl trifluoromethanesulfonate exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethanesulfonate group enhances the electrophilic character of the compound, making it more reactive.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: In biological assays, the compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
1-Chloronaphthalen-2-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties compared to other naphthalene derivatives. Similar compounds include:
1-Bromonaphthalen-2-yl trifluoromethanesulfonate
1-Iodonaphthalen-2-yl trifluoromethanesulfonate
1-Methoxynaphthalen-2-yl trifluoromethanesulfonate
These compounds differ in the nature of the substituent attached to the naphthalene ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
(1-chloronaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O3S/c12-10-8-4-2-1-3-7(8)5-6-9(10)18-19(16,17)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYBTWZBKCKEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]](/img/structure/B3257342.png)
![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)
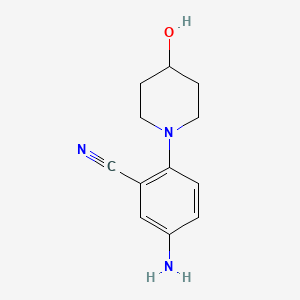

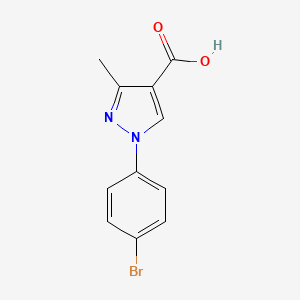
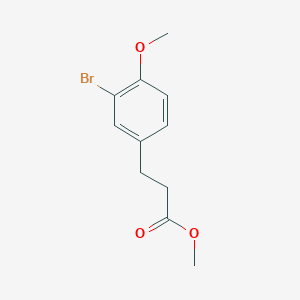
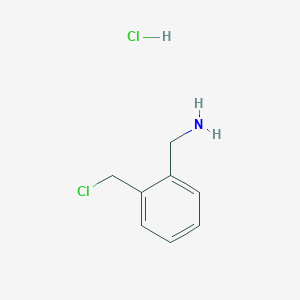
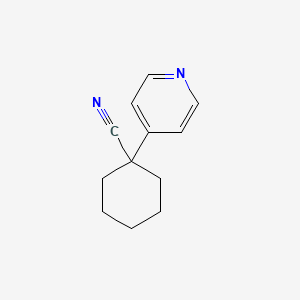
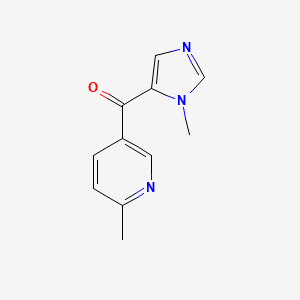
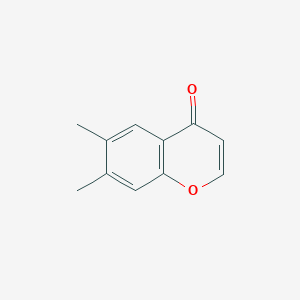
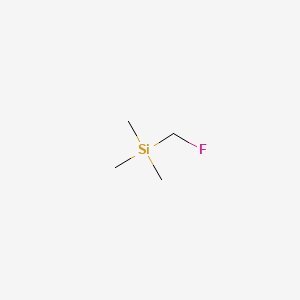
![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)
